REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].BrBr.[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:10]=[C:11]([NH2:16])[C:12]([NH2:15])=[CH:13][CH:14]=1.[Cl:19]CCl>O.ClCC(Cl)(Cl)Cl>[ClH:19].[F:6][C:7]([F:17])([F:18])[O:8][C:9]1[CH:14]=[CH:13][C:12]2[N:15]=[C:1]([NH2:2])[NH:16][C:11]=2[CH:10]=1 |f:0.1,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C(=CC1)N)N)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to a mixture
|
Type
|
WAIT
|
Details
|
After 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane (2×150 cc)
|
Type
|
EXTRACTION
|
Details
|
The base is extracted with ethyl acetate (3×300 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crude base (9.5 g) is obtained
|
Type
|
CUSTOM
|
Details
|
which is purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
An oil is recovered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(OC1=CC2=C(N=C(N2)N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |